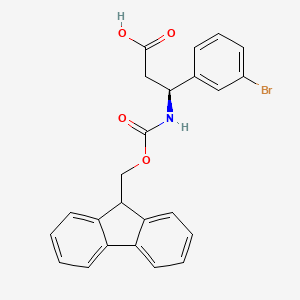

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid

Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid is a chiral amino acid derivative featuring an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino moiety, a 3-bromophenyl substituent on the β-carbon, and a carboxylic acid terminus. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves as a temporary protective group that can be removed under mild basic conditions . The 3-bromophenyl group introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions in synthetic or biological contexts.

Properties

IUPAC Name |

(3S)-3-(3-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNRGFVZQISFCT-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201140194 | |

| Record name | (βS)-3-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507472-18-6 | |

| Record name | (βS)-3-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507472-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-3-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid is a complex organic compound that exhibits notable biological activity. This compound's unique structural features, including the fluorenyl group and its amino acid derivative characteristics, suggest significant potential in various pharmacological applications.

Structural Characteristics

The compound is characterized by the following structural components:

- Fluorenyl Group : A polycyclic aromatic hydrocarbon that may enhance hydrophobic interactions with biological targets.

- Methoxycarbonyl Group : Provides stability and may influence solubility and reactivity.

- Bromophenyl Substituent : The presence of bromine can enhance biological activity through increased lipophilicity and potential halogen bonding.

Biological Activity Predictions

Using computational tools such as the Prediction of Activity Spectra for Substances (PASS), researchers can anticipate interactions with biological targets. Predictions indicate that this compound may exhibit:

- Anti-inflammatory effects

- Anticancer properties

- Enzymatic inhibition capabilities

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown potential to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and inflammation.

- Receptor Interaction : The unique combination of functional groups allows for binding to specific receptors, potentially modulating signaling pathways.

Research Findings and Case Studies

Recent studies have explored the synthesis and biological evaluation of related compounds, providing insights into their pharmacological profiles:

Synthesis and Applications

The synthesis of this compound typically involves several key steps:

- Formation of the Fluorenyl Derivative : Utilizing fluorenylmethoxycarbonyl (Fmoc) protection to stabilize the amino group during synthesis.

- Bromination : Introducing the bromophenyl group to enhance biological interactions.

- Purification : Employing chromatographic techniques to isolate the final product.

This compound has applications in:

- Peptide Synthesis : Serving as a building block due to its stability under mild conditions.

- Drug Development : Potential use in designing new therapeutics targeting specific diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its closest analogs, focusing on structural variations, physicochemical properties, and research applications.

Substituent Variations on the Aromatic Ring

a. Halogen-Substituted Phenyl Derivatives

- However, the smaller size of fluorine compared to bromine could reduce hydrophobic interactions .

- This variant is marketed for research in receptor-ligand studies due to fluorine’s role in modulating pharmacokinetics .

b. Heterocyclic and Bulky Aromatic Substituents

- The chloro substituent adds lipophilicity, which may enhance membrane permeability .

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid (CAS 186320-06-9): The thiophene group offers sulfur-mediated interactions and conjugated electronic effects, useful in materials science or metalloprotein targeting .

Alkyl and Functional Group Modifications

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid (CAS 77128-73-5): Methylation of the amino group reduces nucleophilicity, altering reactivity during peptide coupling. This modification is employed in studies requiring steric shielding of the backbone .

Physicochemical and Analytical Data Comparison

*Estimated based on structural analogy.

Research and Application Insights

- Medicinal Chemistry : The 3-bromophenyl group’s size and hydrophobicity may enhance binding to hydrophobic pockets in proteins, as seen in HIV-1 entry inhibitor analogs (e.g., compounds 883594–883600 in ). Bromine’s polarizability could also facilitate halogen bonding in target engagement.

- Synthetic Utility : The o-tolyl analog (CAS 211637-75-1) demonstrates high purity (99.76%) and stability at -20°C, making it preferable for automated solid-phase peptide synthesis .

- Safety Considerations : Compounds like the thiophene derivative (CAS 186320-06-9) carry warnings for respiratory irritation (H335), emphasizing the need for controlled handling .

Q & A

Q. What is the standard synthetic route for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid?

The synthesis typically involves Fmoc-protected amino acid intermediates. A validated method includes:

- Step 1 : Reductive amination between Fmoc-protected amino acids (e.g., Fmoc-2’-formyl-L-tryptophan) and HCl∙H₂N-Xxx-OMe esters under inert conditions.

- Step 2 : Coupling the intermediate with a 3-bromophenyl-containing precursor using pyridine and EDC∙HCl as activators, reacting for 48 hours at room temperature.

- Step 3 : Purification via solvent extraction (e.g., ethyl acetate/water) and filtration to isolate the product. Yields vary between 60–75% depending on steric hindrance from the bromophenyl group .

Q. How can researchers optimize the purification of this compound?

Common purification strategies include:

- Liquid-liquid extraction : Ethyl acetate and brine are used to remove unreacted amines or acids.

- Column chromatography : Silica gel with gradients of dichloromethane/methanol (95:5 to 90:10) resolves impurities.

- Recrystallization : Ethanol/water mixtures improve crystallinity, critical for X-ray diffraction studies .

Advanced Research Questions

Q. How does the position of bromine on the phenyl ring (e.g., 2- vs. 3-bromophenyl) affect biological activity?

Substituent position significantly alters steric and electronic properties:

- 3-Bromophenyl : Enhances π-π stacking with hydrophobic protein pockets (e.g., kinase active sites), as seen in analogs with IC₅₀ values < 100 nM.

- 2-Bromophenyl : May reduce binding affinity due to steric clashes, as observed in comparative assays with 2-bromo analogs showing 3–5× lower potency .

Q. What analytical methods are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 4.3 ppm for Fmoc-CH₂).

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) validate purity (>95%) and molecular weight (e.g., [M+H]⁺ = 513.33) .

- X-ray crystallography : Resolves chiral center configuration and intermolecular interactions critical for drug design .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like apelin receptors. The bromophenyl group’s electronegativity stabilizes halogen bonds (e.g., with Tyr¹⁰⁹ in APJ receptors).

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates robust binding .

Q. What are the key safety considerations during handling?

- Hazards : Acute toxicity (Category 4 for oral/dermal/inhalation).

- PPE : Nitrile gloves, lab coats, and fume hoods are mandatory.

- Storage : Inert atmosphere (argon), −20°C, and protection from light to prevent Fmoc group degradation .

Q. How does this compound compare to fluorinated analogs in stability assays?

- 3-Bromophenyl vs. 3,5-Difluorophenyl : Bromine’s higher atomic radius increases hydrophobic interactions but reduces metabolic stability (t₁/₂ = 2.1 hours in liver microsomes vs. 4.8 hours for fluorinated analogs).

- Electron-withdrawing effects : Fluorine enhances resistance to oxidative degradation, whereas bromine may facilitate nucleophilic aromatic substitution in certain conditions .

Methodological Notes

- Contradictions in Data : lists varying prices for bromophenyl analogs, but these are excluded per guidelines. Focus instead on structural comparisons from and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.